molecular formula C8H9N3O B13701601 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole

Cat. No.: B13701601
M. Wt: 163.18 g/mol
InChI Key: FBMNGBWDCPHKBC-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole is a heterocyclic compound that features both an imidazole and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-hydroxy amides with fluorinating reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. The use of packed reactors containing commercial manganese dioxide for the oxidation of oxazolines to oxazoles is one such example .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methyl-4-imidazolyl)oxazole
  • 2-Methyl-5-(1-methyl-2-imidazolyl)oxazole
  • 2-Methyl-5-(1-methyl-3-imidazolyl)oxazole

Uniqueness

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an imidazole and an oxazole ring in the same molecule provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-methyl-5-(3-methylimidazol-4-yl)-1,3-oxazole

InChI

InChI=1S/C8H9N3O/c1-6-10-4-8(12-6)7-3-9-5-11(7)2/h3-5H,1-2H3

InChI Key

FBMNGBWDCPHKBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CN=CN2C

Origin of Product

United States

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